Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene core functionalized with a phenyl group at the 4-position, a sulfamoyl group at the 3-position (bearing a 5-chloro-2-methylphenyl substituent), and an ethyl ester at the 2-position.
The molecular formula is C21H19ClN2O4S2, with a molecular weight of 471.0 g/mol. Its structural complexity arises from the combination of aromatic and sulfonamide moieties, which may influence solubility, bioavailability, and target binding efficiency.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-3-26-20(23)18-19(16(12-27-18)14-7-5-4-6-8-14)28(24,25)22-17-11-15(21)10-9-13(17)2/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDEPQNUZUXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a suitable sulfonating agent reacts with the thiophene ring.
Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions, using reagents such as phenyl halides.
Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmaceutical applications include its use as a lead compound for developing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial settings, it may be used in the development of advanced materials, such as organic semiconductors or specialty polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with target proteins, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally and functionally related derivatives. Key comparisons include substitutions on the thiophene ring, sulfamoyl group variations, and biological relevance.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Variations: The target compound features a 4-phenyl-thiophene scaffold, distinguishing it from thiazole derivatives (e.g., ) and simpler thiophene esters (e.g., methyl ester analog in ). The 4-phenyl group may enhance π-π stacking interactions in target binding.
Bioactivity Insights :
- While direct bioactivity data for the target compound is unavailable, structurally related sulfamoyl-thiophenes (e.g., G225-0289) have shown promise as antifungal agents via thioredoxin reductase inhibition . This suggests the target may share similar mechanisms.
- The methyl ester analog (lower molecular weight) lacks the 4-phenyl group, which could reduce hydrophobic interactions critical for binding .
Physicochemical Properties: The target’s molecular weight (471.0 g/mol) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness. In contrast, the ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino] derivative (501.6 g/mol) may face challenges in membrane permeability . Thiazole derivatives (e.g., ) exhibit lower molecular weights but lack the sulfamoyl group, a key pharmacophore in enzyme inhibition.
Biological Activity
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H18ClN2O3S
- Molecular Weight : 374.86 g/mol
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis. Studies have demonstrated that such compounds can cause significant DNA damage, leading to cell death in tumor cells .
- Anti-inflammatory Effects : The sulfamoyl group may impart anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Properties : Similar compounds have been noted for their activity against bacterial strains, suggesting potential applications as antimicrobial agents.
Case Studies and Experimental Data
-
Antitumor Efficacy
Compound Cell Line IC50 (µM) Mechanism This compound M-HeLa 15 Apoptosis induction -
Anti-inflammatory Activity
- In vitro studies demonstrated that derivatives of the compound could reduce the production of inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in chronic inflammatory diseases.
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Antimicrobial Testing
- The compound was tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
